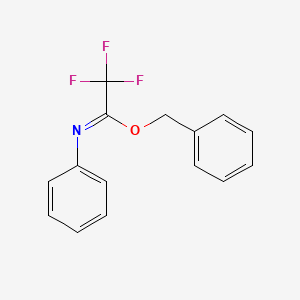

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,2,2-trifluoro-N-phenylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c16-15(17,18)14(19-13-9-5-2-6-10-13)20-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGZVQNJUZHPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=NC2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635059 | |

| Record name | Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952057-61-3 | |

| Record name | Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,2,2-Trifluoro-N-phenylacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, with the CAS Number 952057-61-3 , is a pivotal reagent in modern organic synthesis, primarily utilized for the O-benzylation of alcohols.[1] This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on its utility in complex molecule synthesis relevant to drug development. Its enhanced stability and mild activation conditions offer significant advantages over traditional benzylation methods, making it an invaluable tool for the protection of hydroxyl groups in sensitive substrates.

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 952057-61-3 |

| Molecular Formula | C₁₅H₁₂F₃NO |

| Molecular Weight | 279.26 g/mol |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid.[1] |

| Purity | >98.0% (GC)[1] |

| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester |

Safety Information:

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2] It is recommended to handle the reagent in a well-ventilated area or a fume hood.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis of the Reagent

This compound is prepared from benzyl alcohol and N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base such as sodium hydride.[3]

Experimental Protocol: Synthesis of this compound

-

To a solution of benzyl alcohol in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to form the sodium benzoxide.

-

Cool the mixture back to 0 °C and add a solution of N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[3]

Mechanism of O-Benzylation

The O-benzylation of alcohols using this compound proceeds via an acid-catalyzed mechanism. The imidate is activated by a Lewis or Brønsted acid, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: Proposed mechanism for acid-catalyzed O-benzylation.

Application in Alcohol Protection

This reagent is highly effective for the benzylation of a wide range of alcohols, from simple primary alcohols to sterically hindered secondary and tertiary alcohols. It is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.

General Experimental Protocol for O-Benzylation:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate in an anhydrous solvent (e.g., 1,4-dioxane).

-

Add this compound (typically 1.5-2.0 equivalents).

-

Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Allow the reaction to warm to room temperature or gently heat as required, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired benzyl ether.

Comparative Analysis of Benzylation Reagents

This compound offers a valuable alternative to other common benzylation reagents, each with its own set of advantages and disadvantages.

| Reagent/Method | This compound | Benzyl 2,2,2-Trichloroacetimidate | Benzyl Bromide (Williamson Ether Synthesis) |

| Reaction Conditions | Mildly acidic (catalytic Lewis acid) | Mildly acidic (catalytic Lewis acid) | Strongly basic (e.g., NaH, KOtBu) |

| Substrate Scope | Broad, good for acid-sensitive substrates | Broad, good for acid-sensitive substrates | Limited by base-sensitive functional groups |

| Reagent Stability | High, stable to storage at room temperature.[3] | Less stable, often requires fresh preparation | Stable, but a lachrymator |

| Byproducts | N-Phenyl-2,2,2-trifluoroacetamide (water-soluble) | Trichloroacetamide (water-soluble) | Metal halides (salts) |

Workflow for a Typical Benzylation Experiment

The following diagram illustrates the typical workflow for protecting an alcohol using this compound.

Caption: Standard experimental workflow for O-benzylation.

Conclusion

This compound stands out as a superior reagent for the O-benzylation of alcohols in the synthesis of complex organic molecules. Its high stability, broad substrate scope, and mild reaction conditions make it an essential tool for chemists in the pharmaceutical and drug development industries. The straightforward reaction protocols and easy purification of the products further enhance its practical utility, enabling the efficient construction of advanced intermediates where the protection of hydroxyl groups is a critical step.

References

An In-Depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: Properties, Synthesis, and Avenues for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a fluorinated organic compound recognized for its utility as a stable and effective reagent in chemical synthesis, particularly for the O-benzylation of alcohols. This technical guide provides a comprehensive overview of its known physical and chemical properties, a detailed experimental protocol for its synthesis, and a proposed workflow for the systematic evaluation of its potential biological activities. While direct biological data for this specific compound is not extensively available in current literature, the known bioactivities of structurally similar molecules, such as N-benzyl-2,2,2-trifluoroacetamide, suggest that it may be a candidate for further investigation in drug discovery and development.

Physicochemical Properties

General and Physical Properties

| Property | Value/Description | Citation |

| Chemical Name | This compound | |

| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester | [1] |

| CAS Number | 952057-61-3 | [1] |

| Molecular Formula | C₁₅H₁₂F₃NO | [2] |

| Appearance | White or Colorless to Yellow to Green powder to lump to clear liquid. Described as a low-viscosity liquid at 25 °C. | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | Data not available. For comparison, the related compound N-benzyl-2,2,2-trifluoroacetamide has a melting point of 70-74 °C. | |

| Boiling Point | Data not available. For comparison, the related compound 2,2,2-Trifluoro-N-phenylacetamide has a boiling point of 220-225 °C. |

Chemical and Spectroscopic Properties

| Property | Value/Description |

| Molecular Weight | 279.26 g/mol |

| Solubility | Soluble in acetonitrile, cyclopentylmethyl ether, dichloromethane, diethyl ether, 1,4-dioxane, DME, DMF, DMSO, n-hexane, THF, and toluene. |

| Stability | More stable than benzyl 2,2,2-trichloroacetimidate. No decomposition and same reactivity as freshly synthesized material after 2-month storage in air at room temperature. Incompatible with acids. |

| ¹H NMR | Predicted spectral data is available in chemical databases, but experimental data is not readily available in the literature. |

| ¹³C NMR | Predicted spectral data is available in chemical databases, but experimental data is not readily available in the literature. |

| IR Spectroscopy | Predicted spectral data is available in chemical databases, but experimental data is not readily available in the literature. |

| Mass Spectrometry | Predicted m/z values for various adducts are available in chemical databases. |

Experimental Protocols

Synthesis of this compound

A common preparative method involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.

Materials:

-

Benzyl alcohol

-

N-phenyl-2,2,2-trifluoroacetimidoyl chloride

-

Sodium hydride (NaH)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Neutral silica gel for purification

Procedure:

-

To a solution of benzyl alcohol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium salt of benzyl alcohol.

-

Cool the reaction mixture back to 0 °C and add a solution of N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on neutral silica gel to afford this compound.

Biological Activity and Screening Workflow

While there is a lack of direct biological studies on this compound, the structurally related compound, N-benzyl-2,2,2-trifluoroacetamide, has been reported to exhibit antimicrobial, antioxidant, and cytotoxic activities.[3][4] This suggests that the N-benzyl-trifluoroacetyl moiety may be a pharmacologically relevant scaffold.

Given the potential for biological activity, a systematic screening workflow is proposed for the evaluation of this compound. This workflow is designed to first assess broad cytotoxic effects, followed by more specific assays to identify potential mechanisms of action.

Proposed Biological Screening Workflow

The following diagram illustrates a logical progression for the initial biological evaluation of a novel chemical entity like this compound.

References

A Technical Guide to the Spectral Characteristics of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a key reagent in organic synthesis, primarily utilized for the benzylation of alcohols and other nucleophiles. Its stability and reactivity make it a valuable tool in the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the expected and observed spectral data for this compound and its structural fragments.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C₆H₅-CH ₂ | ~5.3 | Singlet | - |

| C₆H₅ -CH₂ | ~7.3-7.5 | Multiplet | - |

| C₆H₅ -N | ~6.8-7.4 | Multiplet | - |

Note: Data is predicted based on typical chemical shifts for benzylic and phenyl protons.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C F₃ | ~115-125 (quartet, ¹JCF) |

| C =N | ~150-160 |

| C H₂ | ~70-80 |

| C ₆H₅ (aromatic) | ~120-145 |

Note: Data is predicted based on known values for similar functional groups.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| CF ₃ | ~ -65 to -75 | Singlet |

Note: Referenced to CFCl₃. The chemical shift is characteristic for a trifluoromethyl group attached to a carbonyl or imine-like carbon.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=N (Imine stretch) | 1650-1690 | Medium to Strong |

| C-F (stretch) | 1100-1300 | Strong |

| C-O (stretch) | 1000-1300 | Medium to Strong |

| Aromatic C-H (stretch) | 3000-3100 | Medium |

| Aliphatic C-H (stretch) | 2850-3000 | Medium |

Note: Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 5: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 280.0944 |

| [M+Na]⁺ | 302.0763 |

| [M]⁺ | 279.0865 |

Source: Predicted data from PubChem CID 23583338.[1][2]

Experimental Protocols

Synthesis of this compound

A common preparative method involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.[3]

Materials:

-

Benzyl alcohol

-

N-phenyl-2,2,2-trifluoroacetimidoyl chloride

-

Sodium hydride (NaH) or other suitable non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Procedure:

-

To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C.

-

The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzoxide.

-

A solution of N-phenyl-2,2,2-trifluoroacetimidoyl chloride in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS):

-

Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI).

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and spectral analysis.

References

An In-depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, a significant reagent in modern organic synthesis. The document details its discovery, historical context, and detailed experimental protocols for its synthesis and application in O-benzylation reactions. A comparative analysis with other benzylation reagents is presented, highlighting its superior stability and efficiency. Furthermore, this guide explores its application in the total synthesis of complex natural products, underscoring its importance in pharmaceutical research and drug development.

Introduction: The Quest for a Stable Benzylating Agent

The benzyl group is one of the most widely utilized protecting groups for hydroxyl functionalities in the synthesis of complex organic molecules, owing to its general stability and ease of removal. The classical Williamson ether synthesis, while effective, is often hampered by the requirement for strongly basic conditions, which are incompatible with sensitive functional groups. This limitation spurred the development of alternative methods for benzylation under milder, non-basic conditions.

One of the early breakthroughs in this area was the introduction of benzyl 2,2,2-trichloroacetimidate. However, its inherent instability posed significant challenges for storage and handling. This set the stage for the development of a more robust and user-friendly reagent.

Discovery and History

In 2007, a significant advancement was reported by Yasunori Okada, Mamiko Ohtsu, Masafumi Bando, and Hidetoshi Yamada from Kwansei Gakuin University in Japan. In their seminal paper, "Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A New and Stable Reagent for O-Benzylation," they introduced this compound as a novel O-benzylation reagent.[1] Their research demonstrated that this compound is remarkably more stable than its trichloro-substituted predecessor, benzyl 2,2,2-trichloroacetimidate, and can be stored for months at room temperature without decomposition.[1][2]

The development of this reagent was inspired by the use of the N-phenyl-2,2,2-trifluoroacetimidate group as an effective leaving group in glycosylation reactions. Okada and his team successfully adapted this concept to the benzylation of alcohols, creating a powerful new tool for organic chemists.[1]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective application. The following tables summarize the key data for this compound.

Table 1: Physical Properties

| Property | Value |

| CAS Number | 952057-61-3 |

| Molecular Formula | C₁₅H₁₂F₃NO |

| Molecular Weight | 279.26 g/mol |

| Appearance | White or Colorless to Yellow Powder/Lump to Clear Liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 304.9±52.0 °C (Predicted) |

| Density | 1.21 g/cm³ (Predicted) |

| Refractive Index | 1.5210-1.5250 |

| Storage | Refrigerated (0-10°C), under inert gas, moisture and heat sensitive |

Table 2: Spectral Data

| Technique | Data |

| ¹H NMR | Data not explicitly found in searches. |

| ¹³C NMR | Data not explicitly found in searches. |

| IR Spectroscopy | Data not explicitly found in searches. |

| Mass Spectrometry | Data not explicitly found in searches. |

Note: While specific, experimentally verified spectral data with peak assignments were not located in the conducted searches, this information would typically be determined by routine analytical methods upon synthesis.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.[1][2]

dot

Caption: Synthesis workflow for this compound.

Detailed Methodology: [1]

-

To a stirred suspension of benzyl alcohol (2.34 g, 21.7 mmol) and N-phenyl-2,2,2-trifluoroacetimidoyl chloride (5.00 g, 24.1 mmol) in dichloromethane (120 mL), sodium hydride (964 mg, 24.1 mmol) is added at 0 °C.

-

The mixture is stirred for 2 hours at room temperature.

-

After the addition of water (0.1 mL) to quench the reaction, the mixture is evaporated and diluted with hexane (50 mL).

-

The resulting mixture is filtered through a cotton-Celite pad, and the filtrate is evaporated.

-

Purification of the crude product is performed using neutral silica gel chromatography to yield this compound.

General Protocol for O-Benzylation

The O-benzylation of alcohols using this compound is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

dot

Caption: General workflow for O-benzylation using the title reagent.

Detailed Methodology (Example with Ethyl L-mandelate): [3][4]

-

To a stirred suspension of this compound (228.4 mg), ethyl L-mandelate (73.7 mg), and molecular sieves 5A (50 mg) in 1,4-dioxane (4 mL) under a nitrogen atmosphere, TMSOTf (9.1 mg) is added.

-

The reaction mixture is stirred for 1.5 hours at 60°C.

-

The reaction is quenched with triethylamine (30 mg).

-

The mixture is filtered to remove the molecular sieves and then evaporated.

-

The resulting residue is purified by preparative TLC (silica gel, hexane/diethyl ether) to give the benzylated product in 91% yield.

Comparative Analysis and Advantages

The primary advantage of this compound over other benzylating agents, particularly benzyl trichloroacetimidate, is its enhanced stability.[1] This stability translates to a longer shelf-life and greater ease of handling. Furthermore, it reacts efficiently with a wide range of alcohols, including sterically hindered ones and those with base-sensitive functional groups, under mildly acidic conditions.[1]

Table 3: Comparison of Benzylation Reagents

| Reagent | Conditions | Advantages | Disadvantages |

| This compound | Mildly acidic (e.g., TMSOTf) | High stability, good for sensitive substrates, high yields | Higher cost of starting materials |

| Benzyl 2,2,2-Trichloroacetimidate | Acidic (e.g., TfOH) | Well-established, effective | Unstable, difficult to store and handle |

| Benzyl Bromide/Halides | Strongly basic (e.g., NaH) | Inexpensive, readily available | Harsh conditions, not suitable for base-sensitive substrates |

Applications in Drug Development and Natural Product Synthesis

The robust and mild nature of this compound makes it a valuable tool in the synthesis of complex, biologically active molecules where the preservation of sensitive functional groups is critical.

A notable example of its application is in the total synthesis of Hikizimycin , a complex nucleoside antibiotic with potent anthelmintic and antibacterial activities. In the synthesis of a protected hikizimycin intermediate, the C6 alcohol was successfully protected as a benzyl ether using N-phenyl-2,2,2-trifluoroacetimidate and catalytic triflic acid (TfOH), demonstrating the reagent's utility in the construction of architecturally complex natural products.[2][5]

The ability to perform O-benzylation under conditions that do not compromise other protecting groups or stereocenters is of paramount importance in multi-step syntheses common in drug discovery and development.

Conclusion

This compound, since its development by Okada and coworkers, has established itself as a superior reagent for the O-benzylation of alcohols. Its remarkable stability, coupled with its high reactivity under mild conditions, provides a significant advantage over previously reported methods. This makes it an indispensable tool for synthetic chemists, particularly those working in the fields of natural product synthesis and medicinal chemistry, where the efficient and selective protection of hydroxyl groups is a frequent and critical challenge. The continued application of this reagent is expected to facilitate the synthesis of increasingly complex and novel molecular architectures.

References

- 1. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound 952057-61-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 2,2,2-Trifluoro-N-phenylacetamide | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: A Versatile Reagent for O-Benzylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a significant reagent in modern organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers. The benzyl protecting group is crucial in the synthesis of complex molecules, including pharmaceuticals, due to its general stability across a wide range of reaction conditions and the multiple methods available for its removal. This technical guide provides a comprehensive review of this compound, covering its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Stability

This compound, with the chemical formula C15H12F3NO, is a stable and versatile reagent for O-benzylation. It is often favored over its trichloro-analogue, Benzyl 2,2,2-trichloroacetimidate, due to its enhanced stability.[1] This reagent is a low-viscosity liquid at room temperature and is soluble in a variety of common organic solvents.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H12F3NO | |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester | [1] |

| Stability | Stable at room temperature for months | [1] |

Synthesis of this compound

The synthesis of this compound involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of the Precursor, N-phenyl-2,2,2-trifluoroacetimidoyl chloride

A common method for the preparation of N-phenyl-2,2,2-trifluoroacetimidoyl chloride involves the reaction of 2,2,2-trifluoro-N-phenylacetamide with a chlorinating agent. A recently developed protocol describes a purification-free synthesis from the corresponding amide using phosphorus oxychloride (POCl3) and pyridine.

Experimental Protocol: Synthesis of this compound

General Reaction Scheme:

Caption: Synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not explicitly provided in the reviewed literature. For definitive characterization, it is recommended to acquire this data upon synthesis. For reference, the related compound N-benzyl-2,2,2-trifluoroacetamide has been characterized by various spectroscopic techniques.[2]

Application in O-Benzylation of Alcohols

The primary application of this compound is the O-benzylation of a wide range of alcohols, including sterically hindered and base-sensitive substrates. The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Experimental Protocol: Typical Procedure for O-Benzylation

The following is a typical experimental procedure for the benzylation of an alcohol using this compound.

To a stirred suspension of the alcohol (1.0 equiv), this compound (1.1 equiv), and molecular sieves (MS 5Å) in 1,4-dioxane under a nitrogen atmosphere, TMSOTf (0.1 equiv) is added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 1.5 hours). The reaction is then quenched with triethylamine. The mixture is filtered to remove the molecular sieves and the solvent is evaporated. The resulting residue is purified by chromatography to afford the benzylated product.

Caption: Experimental workflow for O-benzylation.

Substrate Scope and Yields

This compound has been successfully employed for the benzylation of a variety of alcohols, demonstrating its broad applicability.

Table 2: O-Benzylation of Various Alcohols

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Phenylethanol | 2-Phenylethyl benzyl ether | 94 |

| 2 | Cyclohexanol | Cyclohexyl benzyl ether | 92 |

| 3 | Geraniol | Geranyl benzyl ether | 85 |

| 4 | L-Menthol | L-Menthyl benzyl ether | 88 |

| 5 | 1-Adamantanol | 1-Adamantyl benzyl ether | 75 |

| 6 | Ethyl (S)-lactate | Ethyl (S)-2-(benzyloxy)propanoate | 93 |

| 7 | Ethyl (S)-mandelate | Ethyl (S)-2-(benzyloxy)-2-phenylacetate | 91 |

Data sourced from Okada et al., Chemistry Letters, 2000, 29 (12), 1362-1363.

Role in Drug Development and Signaling Pathways

Current literature primarily highlights the role of this compound as a synthetic tool in the construction of complex molecules, which is a fundamental aspect of drug development. Its utility in protecting hydroxyl groups allows for the selective modification of other functional groups within a molecule, a critical strategy in the synthesis of potential drug candidates.

There is currently no evidence to suggest that this compound itself possesses significant biological activity or is directly involved in cellular signaling pathways. Its value to drug development professionals lies in its function as a reliable and efficient reagent for facilitating the synthesis of target molecules.

Conclusion

This compound is a valuable and stable reagent for the O-benzylation of alcohols. Its ability to react with a wide range of substrates, including those that are sterically hindered or sensitive to basic conditions, makes it a powerful tool in organic synthesis. This guide has provided an overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data. While detailed spectroscopic characterization of the reagent itself is not widely available, its utility in the synthesis of complex organic molecules, including those of pharmaceutical interest, is well-established. Researchers and scientists in the field of drug development can benefit from the reliable and efficient benzylation reactions facilitated by this reagent.

References

An In-depth Technical Guide on the Mechanism of Action of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,2,2-trifluoro-N-phenylacetimidate has emerged as a highly effective and stable reagent for the O-benzylation of a wide range of alcohols, including those that are sterically hindered or sensitive to basic conditions. This technical guide provides a comprehensive overview of the mechanism of action of this reagent, supported by available data on its reactivity and application. Detailed experimental protocols, quantitative data on reaction yields, and a comparative analysis with related reagents are presented to offer a practical resource for laboratory use. The role of the trifluoromethyl and N-phenyl groups in the reagent's stability and reactivity is also discussed, providing insights for reaction optimization and future reagent design.

Introduction

The benzyl group is one of the most widely used protecting groups for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal by hydrogenolysis. The development of efficient and mild methods for the introduction of the benzyl group is therefore of significant interest. This compound has been developed as a superior alternative to traditional benzylation reagents, such as benzyl halides and benzyl 2,2,2-trichloroacetimidate.[1] Its enhanced stability and reactivity with challenging substrates make it a valuable tool in the synthesis of complex molecules.[1]

This guide will delve into the core mechanism of action of this compound, providing a detailed understanding of the factors governing its performance in O-benzylation reactions.

Mechanism of Action

The O-benzylation of alcohols using this compound proceeds via an acid-catalyzed nucleophilic substitution reaction. The generally accepted mechanism involves the following key steps:

-

Activation of the Imidate: The reaction is initiated by the activation of the nitrogen atom of the imidate by a Lewis or Brønsted acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH).[1] This protonation or silylation significantly enhances the leaving group ability of the N-phenyl-2,2,2-trifluoroacetamide moiety.

-

Nucleophilic Attack: The activated imidate intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the alcohol substrate. This can proceed through either an SN1 or SN2-like pathway, depending on the nature of the alcohol and the reaction conditions. For primary and secondary alcohols, an SN2-like mechanism is generally favored.

-

Formation of the Benzyl Ether: The nucleophilic attack results in the formation of a protonated benzyl ether and the N-phenyl-2,2,2-trifluoroacetamide byproduct.

-

Deprotonation: A final deprotonation step, often facilitated by a mild base present in the reaction mixture or during workup, yields the desired benzyl ether product and regenerates the acid catalyst.

The high efficiency of this reagent can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the benzylic carbon in the activated intermediate and stabilizes the resulting acetamide byproduct.

Visualizing the Mechanism

The following diagram illustrates the proposed catalytic cycle for the acid-catalyzed O-benzylation of an alcohol with this compound.

Quantitative Data on Reaction Yields

The versatility of this compound is demonstrated by its effectiveness in benzylating a diverse range of alcohol substrates. The following tables summarize the reported yields for the O-benzylation of various primary, secondary, and tertiary alcohols, as well as phenols.

Table 1: O-Benzylation of Primary Alcohols

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Hexanol | TMSOTf (5) | Dioxane | 60 | 1.5 | 95 |

| 2 | 2-Phenylethanol | TMSOTf (5) | Dioxane | 60 | 1.5 | 92 |

| 3 | Geraniol | TfOH (cat.) | CH₂Cl₂ | RT | 2 | 85 |

| 4 | 3-Phenyl-1-propanol | TMSOTf (10) | Dioxane | 60 | 2 | 94 |

Table 2: O-Benzylation of Secondary Alcohols

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanol | TMSOTf (5) | Dioxane | 60 | 1.5 | 91 |

| 2 | L-Menthol | TMSOTf (10) | Dioxane | 80 | 3 | 88 |

| 3 | 1-Phenylethanol | TfOH (cat.) | CH₂Cl₂ | RT | 2 | 90 |

| 4 | Ethyl L-mandelate | TMSOTf (5) | Dioxane | 60 | 1.5 | 91 |

Table 3: O-Benzylation of Tertiary and Hindered Alcohols

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | tert-Butanol | TMSOTf (10) | Dioxane | 80 | 5 | 75 |

| 2 | 1-Adamantanol | TMSOTf (10) | Dioxane | 80 | 6 | 82 |

| 3 | 1-Methylcyclohexanol | TfOH (cat.) | CH₂Cl₂ | 40 | 4 | 78 |

Table 4: O-Benzylation of Phenols

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | TMSOTf (5) | Dioxane | 60 | 2 | 89 |

| 2 | 4-Methoxyphenol | TMSOTf (5) | Dioxane | 60 | 2 | 93 |

| 3 | 4-Nitrophenol | TMSOTf (10) | Dioxane | 80 | 4 | 85 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the O-benzylation of representative primary and secondary alcohols.

General Procedure for the Benzylation of a Primary Alcohol (e.g., 1-Hexanol)

Materials:

-

This compound

-

1-Hexanol

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous 1,4-dioxane

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard workup glassware.

Procedure:

-

To a stirred solution of 1-hexanol (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) under a nitrogen atmosphere, add this compound (1.2 mmol).

-

Cool the mixture to 0 °C and add TMSOTf (0.05 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with triethylamine (0.2 mL).

-

Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzyl ether.

General Procedure for the Benzylation of a Secondary Alcohol (e.g., Cyclohexanol)

Materials:

-

This compound

-

Cyclohexanol

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard workup glassware.

Procedure:

-

To a solution of cyclohexanol (1.0 mmol) and this compound (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add a catalytic amount of TfOH (approximately 1-2 mol%).

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer and wash with brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the pure cyclohexyl benzyl ether.

Experimental Workflow Diagram

Comparative Analysis and Advantages

This compound offers several distinct advantages over other common benzylation reagents:

-

Enhanced Stability: It is more stable than its trichloro-analogue, Benzyl 2,2,2-trichloroacetimidate, allowing for easier handling and storage.[1]

-

Mild Reaction Conditions: The acid-catalyzed conditions are significantly milder than the strongly basic conditions required for the Williamson ether synthesis (e.g., NaH), making it suitable for base-sensitive substrates.

-

High Reactivity: The trifluoroacetimidate is a highly effective leaving group, leading to high yields of benzylated products, even with sterically demanding alcohols.

-

Clean Byproducts: The primary byproduct, N-phenyl-2,2,2-trifluoroacetamide, is generally easy to remove through standard purification techniques.

Logical Relationship of Reagent Properties

Conclusion

This compound is a robust and versatile reagent for the O-benzylation of alcohols. Its mechanism of action, proceeding through an acid-catalyzed pathway, allows for the efficient protection of a wide array of hydroxyl groups under mild conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, facilitating the application of this powerful tool in the construction of complex molecular architectures. Further mechanistic investigations, including kinetic and computational studies, will undoubtedly provide deeper insights into the subtle factors governing the reactivity of this important reagent.

References

Theoretical Insights into Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl 2,2,2-trifluoro-N-phenylacetimidate has emerged as a superior reagent for O-benzylation reactions, offering enhanced stability compared to its trichloroacetimidate counterpart.[1] Its utility extends to the benzylation of sterically hindered and base-sensitive substrates, highlighting its broad applicability. The trifluoromethyl group imparts unique electronic properties that influence the reagent's stability and reactivity. A thorough theoretical understanding of these properties can enable the optimization of reaction conditions and the design of novel reagents with tailored functionalities.

Although no dedicated theoretical studies on this compound have been published, computational chemistry provides powerful tools to investigate its molecular structure, electronic properties, and the mechanism of the benzylation reaction. This guide outlines a proposed computational study using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules and reaction mechanisms.

Proposed Computational Methodology

To investigate the theoretical aspects of this compound, a computational protocol based on DFT is proposed. This methodology is derived from successful theoretical studies on similar molecular structures, such as N-arylacetamides and other fluorinated compounds.

Software and Hardware

-

Software: Gaussian 16, ORCA, or other comparable quantum chemistry software packages.

-

Visualization: GaussView, Avogadro, Chemcraft.

-

Hardware: High-performance computing (HPC) cluster with multiple cores and sufficient memory.

Computational Protocol

-

Geometry Optimization and Vibrational Frequency Analysis:

-

The initial structure of this compound will be built using a molecular editor.

-

Geometry optimization will be performed using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable geometries for similar organic molecules.[2][3]

-

Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Natural Bond Orbital (NBO) Analysis: To understand the charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[2][3]

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack.

-

-

Reaction Mechanism Investigation (Benzylation of an Alcohol):

-

A model reaction, such as the benzylation of methanol, will be studied.

-

Transition state (TS) structures for the key steps of the reaction mechanism will be located using methods like the Berny algorithm.

-

The identity of the transition states will be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations will be performed to connect the transition states to the corresponding reactants and products.

-

Activation energies and reaction enthalpies will be calculated to provide a thermodynamic and kinetic profile of the reaction.

-

Expected Quantitative Data

The proposed computational study is expected to yield a range of quantitative data that can provide deep insights into the properties of this compound.

Structural Parameters

| Parameter | Predicted Value (Å or °) |

| Bond Lengths | |

| C=N | Value |

| C-O (benzyl) | Value |

| C-CF3 | Value |

| N-Ph | Value |

| Bond Angles | |

| O-C-N | Value |

| C-N-C (Ph) | Value |

| Dihedral Angles | |

| O-C-N-C (Ph) | Value |

| C-N-C-C (Ph) | Value |

| Table 1: Predicted key structural parameters of this compound from DFT calculations. |

Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| NBO Charges | |

| N atom | Value |

| C (imidate) | Value |

| O (benzyl) | Value |

| Table 2: Predicted electronic properties of this compound. |

Reaction Energetics (Benzylation of Methanol)

| Parameter | Predicted Value (kcal/mol) |

| Activation Energy (Ea) | Value |

| Reaction Enthalpy (ΔH) | Value |

| Table 3: Predicted energetic parameters for the reaction of this compound with methanol. |

Visualizations of Theoretical Concepts

Proposed Reaction Mechanism for Benzylation

The benzylation of an alcohol (ROH) using this compound is typically acid-catalyzed. The proposed mechanism involves the protonation of the imidate nitrogen, followed by nucleophilic attack of the alcohol and subsequent elimination of the trifluoroacetamide byproduct.

Caption: Proposed acid-catalyzed mechanism for the benzylation of an alcohol.

Computational Workflow

The logical flow of the proposed theoretical study can be visualized as a workflow diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

"Benzyl 2,2,2-Trifluoro-N-phenylacetimidate safety and handling precautions"

An In-depth Technical Guide to the Safety and Handling of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS RN: 952057-61-3) is a versatile and stable reagent primarily used for the O-benzylation of alcohols.[1][2] It has been shown to be effective even with sterically hindered alcohols and base-sensitive hydroxy esters, making it a valuable tool in organic synthesis and drug development.[1][2] This reagent is noted for being more stable than its counterpart, benzyl 2,2,2-trichloroacetimidate.[1][2] Given its application in laboratory and research settings, a thorough understanding of its safety profile and handling requirements is critical to ensure the well-being of personnel and the integrity of experimental outcomes.

This technical guide provides comprehensive safety data, handling precautions, and relevant experimental protocols for this compound, compiled from available safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are related to skin and eye irritation. Adherence to GHS/CLP regulations is mandatory when handling this substance.

Table 1: GHS Hazard Identification and Classification

| Category | Classification | Hazard Statement | Pictogram | Signal Word |

| Health Hazard | Skin irritation, Category 2 | H315: Causes skin irritation[3] |

| Warning [3] |

| Health Hazard | Eye irritation, Category 2 | H319: Causes serious eye irritation[3] |

| Warning [3] |

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS RN | 952057-61-3 | [3] |

| Molecular Formula | C₁₅H₁₂F₃NO | [3] |

| Molecular Weight | 279.26 g/mol | [3] |

| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester | [3] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [3] |

| Physical State (at 20°C) | Liquid | [3] |

| Specific Gravity (20/20) | 1.21 | [3] |

| Refractive Index | 1.52 | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in acetonitrile, cyclopentylmethyl ether, dichloromethane, diethyl ether, 1,4-dioxane, DME, DMF, DMSO, n-hexane, THF, and toluene. | [2] |

Safe Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure and maintain the reagent's stability.

Handling

Personnel should always handle this chemical in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[5] Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[6][7] After handling, wash hands and any exposed skin thoroughly.[3][5]

Storage

Store in a tightly closed container in a refrigerator (0-10°C).[3] The reagent is moisture and heat sensitive and should be stored under an inert gas like argon to prevent degradation.[3][6]

Table 3: Summary of Handling and Storage Precautions

| Precaution Type | Recommendation |

| Engineering Controls | Use in a well-ventilated area with local exhaust or in a fume hood. Safety showers and eyewash stations should be nearby.[6] |

| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after use.[3] |

| Storage | Keep container tightly closed. Store in a refrigerator. Protect from moisture and store under an inert gas.[3][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[6] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this substance.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. No protective equipment is needed under normal use conditions with adequate ventilation.[6] |

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

The following table outlines the recommended first aid procedures. In all cases of exposure, seek medical advice if symptoms persist or you feel unwell.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention. |

Accidental Release Measures

For spills, wear suitable protective equipment and ensure adequate ventilation. Prevent the product from entering drains. Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and collect it into a suitable, closed container for disposal.[6]

Caption: Workflow for responding to an exposure or spill event.

Experimental Protocols

This compound is used as a reagent in benzylation reactions. Below are relevant experimental methodologies.

Preparation of this compound

The reagent can be prepared from benzyl alcohol and N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of sodium hydride (NaH).[2] Purification is typically performed using neutral silica gel chromatography.[2]

Typical Protocol for O-Benzylation

The following is a typical procedure for the benzylation of an alcohol (ethyl L-mandelate) using this compound, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]

Methodology:

-

To a stirred suspension of this compound (228.4 mg), ethyl L-mandelate (73.7 mg), and MS5A (50 mg) in 1,4-dioxane (4 mL) under a nitrogen atmosphere, add TMSOTf (9.1 mg).[8]

-

Stir the reaction mixture for 1.5 hours at 60°C.[8]

-

Quench the reaction with triethylamine (30 mg).[8]

-

Filter the mixture to remove the molecular sieves (MS) and evaporate the solvent.[8]

-

Purify the resulting residue by preparative Thin Layer Chromatography (TLC) using a hexane/diethyl ether eluent to yield the benzylated product.[8]

Caption: General workflow for a typical O-benzylation reaction.

Stability and Reactivity

The reagent is stable under normal, recommended storage conditions. It has been shown to retain its reactivity after two months of storage in air at room temperature.[2] Hazardous reactions are not expected under normal processing. The compound is incompatible with strong acids and strong oxidizing agents.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] The known health effects are summarized below.

-

Skin Irritation: Causes skin irritation (Category 2).

-

Eye Irritation: Causes serious eye irritation (Category 2).

-

Acute/Chronic Effects: No specific data on acute or chronic toxicity, carcinogenicity, or mutagenicity is available. No components are listed as PBT or vPvB.[4]

Conclusion

This compound is a valuable reagent for O-benzylation in chemical synthesis. While it offers greater stability compared to similar reagents, it is classified as a hazardous substance that causes skin and serious eye irritation. Professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to mitigate risks. Adherence to the handling, storage, and emergency procedures outlined in this guide is paramount for ensuring a safe laboratory environment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 952057-61-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound 952057-61-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Benzylation using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the benzylation of alcohols using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate. This reagent offers a stable and efficient method for the protection of hydroxyl groups, particularly for sterically hindered and base-sensitive substrates.

Introduction

This compound is a highly effective reagent for the O-benzylation of a wide range of alcohols.[1] Its enhanced stability compared to its trichloro-analogue makes it an attractive choice for organic synthesis.[1] The reaction proceeds under mild acidic conditions, typically catalyzed by a triflate salt such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH), to afford the corresponding benzyl ethers in good to excellent yields.[1] This method is compatible with various functional groups and is particularly advantageous for substrates that are sensitive to basic conditions often employed in traditional benzylation methods.

Data Presentation

The following table summarizes the benzylation of various alcohol substrates using this compound.

| Substrate (Alcohol Type) | Reagent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | 1.5 | TMSOTf (10) | 1,4-Dioxane | 60 | 1.5 | 91 |

| Secondary Alcohol | 1.5 | TfOH (cat.) | Not Specified | Not Specified | Not Specified | High |

| Sterically Hindered Alcohol | 1.5 | TMSOTf (cat.) | 1,4-Dioxane | Not Specified | Not Specified | High[1] |

| Base-Sensitive Hydroxy Ester | 1.5 | TMSOTf (cat.) | 1,4-Dioxane | Not Specified | Not Specified | High[1] |

Experimental Protocols

General Procedure for O-Benzylation of Alcohols

This protocol describes a general method for the benzylation of an alcohol using this compound and a catalytic amount of a triflate salt.

Materials:

-

Alcohol substrate

-

This compound

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous solvent (e.g., 1,4-dioxane, dichloromethane)

-

Triethylamine or saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the alcohol substrate (1.0 equiv) in the chosen anhydrous solvent, add this compound (1.5 equiv).

-

Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add the acid catalyst (e.g., TMSOTf, 0.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature or heat as required (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

If a precipitate (N-phenyl-2,2,2-trifluoroacetamide) forms, it can be removed by filtration.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.

Protocol for the Benzylation of a Primary Alcohol

This protocol provides a specific example for the benzylation of a primary alcohol.

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).

-

Add this compound (1.5 mmol, 1.5 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 0.1 equiv) dropwise.

-

Remove the ice bath and heat the reaction mixture to 60 °C.

-

Stir the reaction at 60 °C for 1.5 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with triethylamine (0.2 mL).

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure benzyl ether.

Reaction Mechanism and Workflow

The benzylation reaction is initiated by the activation of the this compound reagent by the acid catalyst. This activation makes the benzyl group more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: Proposed mechanism for the acid-catalyzed O-benzylation of alcohols.

The following diagram illustrates the general experimental workflow for the benzylation protocol.

Caption: General experimental workflow for the benzylation of alcohols.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is incompatible with acids and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The toxicity of this compound has not been fully investigated.

N-Benzylation of Amines

Currently, there is limited information available in the scientific literature regarding the use of this compound for the N-benzylation of amines. The established protocols for N-benzylation typically employ other reagents and reaction conditions. Therefore, this reagent is primarily recommended for the O-benzylation of alcohols. Researchers wishing to explore N-benzylation with this reagent should proceed with caution and perform small-scale test reactions to determine feasibility and optimize conditions.

References

Application Notes and Protocols: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate as a Protecting Group Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a highly effective and stable reagent for the O-benzylation of alcohols. This reagent is particularly advantageous for protecting hydroxyl groups in complex and sensitive molecules, including sterically hindered alcohols and base-sensitive hydroxy esters.[1] Its stability is superior to that of the more traditional benzyl 2,2,2-trichloroacetimidate.[1] The reaction proceeds under mild acidic catalysis, typically employing trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH), to afford the corresponding benzyl ethers in high yields.[1]

Key Advantages

-

High Stability: More stable than conventional benzylation reagents like benzyl 2,2,2-trichloroacetimidate.[1]

-

Mild Reaction Conditions: Allows for the protection of base-sensitive and acid-labile substrates.[1]

-

High Yields: Provides excellent yields for a wide range of alcohols.

-

Versatility: Effective for the benzylation of primary, secondary, and even sterically hindered alcohols.[1]

Applications

This reagent is a valuable tool in multi-step organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. A notable application includes the protection of a key alcohol intermediate during the total synthesis of Hikizimycin, an architecturally complex nucleoside antibiotic.[1]

Reaction Mechanism

The benzylation reaction is catalyzed by a Lewis or Brønsted acid, such as TMSOTf. The catalyst activates the imidate, making it a highly reactive electrophile. The alcohol then attacks the benzylic carbon, leading to the formation of the benzyl ether and the N-phenyl-2,2,2-trifluoroacetamide byproduct.

References

Applications of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate as a versatile reagent in peptide synthesis. This reagent offers a stable and efficient method for the introduction of the benzyl protecting group for the side chains of serine, threonine, and tyrosine residues, as well as for the C-terminal carboxyl group of amino acids. Its application is particularly advantageous in both solid-phase and solution-phase peptide synthesis strategies.

Introduction

This compound is a highly effective electrophilic benzylating agent. It serves as a more stable alternative to the corresponding trichloroacetimidate, offering improved handling and storage characteristics. The benzylation reaction proceeds under mild acidic catalysis, typically employing a Lewis or Brønsted acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH). This method is compatible with common N-terminal protecting groups used in peptide synthesis, such as the Fluorenylmethyloxycarbonyl (Fmoc) group.

The primary applications in peptide synthesis include:

-

Side-Chain Protection of Hydroxyl-Containing Amino Acids: O-benzylation of the hydroxyl groups of Serine, Threonine, and Tyrosine.

-

C-Terminal Protection: Formation of benzyl esters of N-protected amino acids.

Key Advantages

-

High Stability: More stable and less moisture-sensitive compared to benzyl trichloroacetimidate.

-

Mild Reaction Conditions: Acid-catalyzed benzylation proceeds under conditions compatible with sensitive functional groups and protecting groups like Fmoc.

-

Good to Excellent Yields: Generally provides high yields of the desired benzylated products.

Applications and Experimental Protocols

O-Benzylation of N-Fmoc-Amino Acid Side Chains

This protocol describes the general procedure for the protection of the hydroxyl side chains of N-Fmoc-Serine, N-Fmoc-Threonine, and N-Fmoc-Tyrosine.

Reaction Scheme:

Caption: O-Benzylation of N-Fmoc-Amino Acids.

Experimental Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

-

Addition of Reagent: Add this compound (1.2-1.5 eq) to the solution.

-

Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add the acid catalyst, either TMSOTf or TfOH (0.05-0.1 eq), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the pure O-benzyl protected N-Fmoc-amino acid.

Quantitative Data Summary (Typical Yields):

| N-Fmoc-Amino Acid | Product | Typical Yield (%) |

| Fmoc-Ser-OH | Fmoc-Ser(Bzl)-OH | 85-95 |

| Fmoc-Thr-OH | Fmoc-Thr(Bzl)-OH | 80-90 |

| Fmoc-Tyr-OH | Fmoc-Tyr(Bzl)-OH | 90-98 |

C-Terminal Benzylation of N-Fmoc-Amino Acids

This protocol details the formation of a benzyl ester at the C-terminus of an N-Fmoc protected amino acid, a crucial first step for the synthesis of protected peptide fragments in solution-phase synthesis.

Reaction Scheme:

Caption: C-Terminal Benzylation of an N-Fmoc-Amino Acid.

Experimental Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous DCM or 1,4-dioxane (0.1-0.2 M).

-

Reagent Addition: Add this compound (1.5-2.0 eq).

-

Reaction Initiation: Cool the mixture to 0 °C and add the acid catalyst (TMSOTf or TfOH, 0.1-0.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Fmoc-amino acid benzyl ester.

Quantitative Data Summary (Typical Yields):

| N-Fmoc-Amino Acid | Product | Typical Yield (%) |

| Fmoc-Ala-OH | Fmoc-Ala-OBn | 88-96 |

| Fmoc-Leu-OH | Fmoc-Leu-OBn | 90-97 |

| Fmoc-Phe-OH | Fmoc-Phe-OBn | 92-98 |

| Fmoc-Val-OH | Fmoc-Val-OBn | 85-93 |

Workflow for Incorporation into Peptide Synthesis

The following diagram illustrates the workflow for utilizing this compound to prepare a protected amino acid for subsequent use in solid-phase peptide synthesis (SPPS).

Caption: Workflow for Protected Amino Acid in SPPS.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information. The acid catalysts used are corrosive and should be handled with care.

Conclusion

This compound is a valuable reagent for the protection of amino acids in peptide synthesis. Its stability and the mild reaction conditions required for benzylation make it an excellent choice for modern peptide chemistry, compatible with sensitive substrates and a wide range of other protecting groups. The protocols provided herein offer a solid foundation for the successful application of this reagent in the synthesis of complex peptides.

The Role of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a valuable reagent in modern carbohydrate chemistry, primarily utilized for the formation of glycosidic bonds and as an efficient O-benzylation agent. Its enhanced stability compared to the more traditional trichloroacetimidate counterparts, coupled with its reactivity under mild acidic conditions, makes it a powerful tool in the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in drug discovery and development.

Application 1: Glycosylation Reactions

Glycosyl N-phenyltrifluoroacetimidates (PTFAI), derived from the corresponding hemiacetals and this compound, serve as effective glycosyl donors. The activation of these donors is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂), to generate a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor to form the desired glycosidic linkage. The stereochemical outcome of the glycosylation can be influenced by various factors, including the protecting groups on the glycosyl donor, the nature of the acceptor, the solvent, and the reaction temperature.

Quantitative Data for Glycosylation Reactions

The following table summarizes representative examples of glycosylation reactions using glycosyl N-phenyltrifluoroacetimidate donors, highlighting the reaction conditions, yields, and stereoselectivity.

| Glycosyl Donor | Glycosyl Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |

| Per-O-benzyl-Glc-PTFAI | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -78 to rt | 1 | 92 | 1:3 | |

| Per-O-benzyl-Gal-PTFAI | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -20 | 0.5 | 85 | >1:20 | |

| 2-Azido-2-deoxy-Glc-PTFAI | Cholesterol | TMSOTf (0.2) | CH₂Cl₂/Dioxane | 0 | 2 | 88 | β only | |

| Per-O-acetyl-Man-PTFAI | 1-Octanol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 0 to rt | 3 | 89 | α only |

Experimental Protocol: General Procedure for Glycosylation using a Glycosyl N-phenyltrifluoroacetimidate Donor

This protocol describes a general method for the TMSOTf-catalyzed glycosylation of an alcohol acceptor with a glycosyl N-phenyltrifluoroacetimidate donor.

Materials:

-

Glycosyl N-phenyltrifluoroacetimidate donor

-

Glycosyl acceptor

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated Molecular Sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in CH₂Cl₂ (e.g., 0.1 M)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-